[(1S)-2,2-dimethylcyclopropyl]methanamine hydrochloride is a chemical compound characterized by its unique structure featuring a cyclopropyl ring that is substituted with two methyl groups and an amine group. Its molecular formula is , and it is recognized as a hydrochloride salt of the corresponding amine. This compound has garnered interest in various scientific research applications due to its distinctive structural properties and potential biological activities.
The compound is classified under organic amines, specifically as a secondary amine due to the presence of the amine group attached to a carbon that is itself connected to other carbon atoms. It is often utilized in synthetic organic chemistry and medicinal chemistry contexts. The compound's International Union of Pure and Applied Chemistry (IUPAC) name is [(1S)-2,2-dimethylcyclopropyl]methanamine hydrochloride, and it has a CAS number of 926019-11-6 .
The synthesis of [(1S)-2,2-dimethylcyclopropyl]methanamine hydrochloride typically involves several steps:
The industrial production may involve optimizing these reactions for higher yields and purity, often utilizing techniques such as recrystallization and controlled drying processes to achieve the desired product quality.
The molecular structure of [(1S)-2,2-dimethylcyclopropyl]methanamine hydrochloride can be represented using various chemical notation systems:
CC1(CC1CN)C.ClInChI=1S/C6H13N.ClH/c1-6(2)3-5(6)4-7;/h5H,3-4,7H2,1-2H3;1HQVXSSFDRTWSKEP-UHFFFAOYSA-NThe compound exhibits a three-dimensional structure typical of cyclopropyl derivatives, with bond angles and steric effects influenced by the cyclopropyl ring and the substituents on it .
[(1S)-2,2-dimethylcyclopropyl]methanamine hydrochloride can participate in various chemical reactions typical for amines:
The reactivity of this compound can be influenced by factors such as solvent choice, temperature, and concentration of reactants. Understanding these parameters is crucial for optimizing yield and selectivity in synthetic applications .
While specific biological mechanisms for [(1S)-2,2-dimethylcyclopropyl]methanamine hydrochloride are not extensively documented, compounds with similar structures often interact with biological targets such as receptors or enzymes. The mechanism typically involves:
Research into related compounds suggests potential applications in modulating cellular activities, including proliferation and differentiation processes .
Physical property testing methods include nuclear magnetic resonance spectroscopy and infrared spectroscopy for structural confirmation .
[(1S)-2,2-dimethylcyclopropyl]methanamine hydrochloride finds applications in:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2